1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride
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Overview
Description
“1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical compound with the CAS Number: 478653-82-6 . It has a molecular weight of 322.23 . The IUPAC name for this compound is 1-(4-chloro-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20ClNO3.ClH/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16;/h2-3,8,12,17H,4-7,9-10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 322.23 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of β-Polyketone Derivatives : In a study by Takeuchi et al. (1980), a reaction involving morpholino-cyclohexene led to various condensation products, demonstrating the use of related morpholine compounds in the synthesis of β-polyketones (Takeuchi, Nakagawa, Kamisato, & Tobinaga, 1980).
Antioxidant Properties : Isakhanyan et al. (2011) explored the synthesis of tertiary aminoalcohols similar to 1-(4-Chloro-3-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride, revealing their potential antioxidant activities, an aspect crucial in various chemical applications (Isakhanyan, Gevorgyan, Akopyan, Malakyan, Vardevanyan, Badjinyan, & Panosyan, 2011).
Medicinal Chemistry and Pharmacology
Antibacterial Screening : Mali et al. (2019) synthesized a compound involving a morpholino group and assessed its antibacterial properties, highlighting the potential medicinal applications of similar morpholine derivatives (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Antibacterial Activity Estimation : Research by Isakhanyan et al. (2014) on tertiary aminoalkanols hydrochlorides, which are structurally related to this compound, showed notable antibacterial activity, suggesting potential in drug development (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).
Biochemical Research
Antitumor Activity : A study by Isakhanyan et al. (2016) on tertiary aminoalkanol hydrochlorides, related to the chemical , evaluated their antitumor activity, indicating the role of such compounds in cancer research (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Antidepressant Activity : Research by Xiao Xin (2007) involved synthesizing morpholine derivatives and testing their antidepressant activity, pointing to the significance of such compounds in neuroscience and pharmacology (Xiao Xin, 2007).
Mechanism of Action
Target of Action
It’s structurally related to the compound 4-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid , which is used in Suzuki–Miyaura (SM) cross-coupling reactions . This suggests that the compound might interact with similar targets involved in carbon–carbon bond formation.
Mode of Action
In the context of sm cross-coupling reactions, the related compound undergoes a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its structural similarity to reagents used in sm cross-coupling reactions , it may be involved in similar biochemical pathways that involve the formation of carbon–carbon bonds.
Result of Action
Based on its structural similarity to reagents used in sm cross-coupling reactions , it may contribute to the formation of carbon–carbon bonds, which can have significant effects at the molecular level.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16;/h2-3,8,12,17H,4-7,9-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFXQJDOWMSVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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